3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Overview
Description
The compound “3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid, and a triazolo[4,3-b]pyridazine group, which is a type of triazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, a compound with the formula C56H52N4O10 was found to have a monoclinic crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 1,2,4-triazole derivatives have been reported as potent antimicrobial agents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the formula C17H16F3NO4 has a molecular weight of 355.317 .Mechanism of Action
Target of Action
The compound’s primary targets are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to a series of changes. For instance, it can inhibit tubulin polymerization, which is critical for cell division . It can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these targets, the compound can disrupt normal cellular processes and lead to cell death .
Biochemical Pathways
The compound affects various biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it affects the folding of many proteins, potentially disrupting multiple pathways . The exact downstream effects depend on the specific targets and the cellular context .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and can reach their targets effectively .
Result of Action
The compound’s action leads to molecular and cellular effects such as cell cycle arrest, apoptosis, and reduced cell proliferation . These effects can be beneficial in the context of diseases like cancer, where uncontrolled cell division is a major problem .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and its ability to reach its targets . .
Future Directions
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-17-13-16(14-18(31-2)21(17)32-3)23(29)24-11-12-33-20-10-9-19-25-26-22(28(19)27-20)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYHMREGDJWQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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